Monomethyl Itaconate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
Monomethyl Itaconate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI) is a derivative of itaconic acid, an endogenous metabolite produced in mammalian immune cells, particularly macrophages, during inflammation.[1][2][3][4][5] As a more cell-permeable form of itaconate, MMI is of significant interest to the scientific community for its potential therapeutic applications in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of monomethyl itaconate, as well as its presumed biological activities based on the well-established roles of itaconate in cellular signaling pathways.
Chemical Properties and Structure
Monomethyl itaconate is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of Monomethyl Itaconate
| Property | Value | Reference |
| CAS Number | 7338-27-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 144.13 g/mol | --INVALID-LINK-- |
| Melting Point | 68-73 °C | --INVALID-LINK-- |
| Boiling Point | 149 °C at 10 mmHg | --INVALID-LINK-- |
| Appearance | White to off-white powder/crystal | --INVALID-LINK-- |
Table 2: Solubility and Acidity of Monomethyl Itaconate
| Property | Value | Reference |
| Solubility | Soluble in methanol. Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/mL. | --INVALID-LINK-- |
| pKa (predicted) | 3.59 ± 0.10 | --INVALID-LINK-- |
Table 3: Structural Identifiers for Monomethyl Itaconate
| Identifier | Value | Reference |
| SMILES | COC(=O)CC(=C)C(=O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | --INVALID-LINK-- |
| InChIKey | OIYTYGOUZOARSH-UHFFFAOYSA-N | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Monomethyl Itaconate
Monomethyl itaconate is typically synthesized by the esterification of itaconic acid with methanol. The following protocol is a representative example:
Materials:
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Itaconic acid
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Methanol (MeOH)
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p-Toluenesulfonamide (catalyst)
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Dichloromethane (DCM)
Procedure:
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Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (e.g., 200 mL).
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Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).
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Stir the reaction mixture at 40 °C for 48 hours.
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Remove the solvent under reduced pressure.
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Add dichloromethane (e.g., 200 mL) to the residue to precipitate any unreacted starting material or byproducts.
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Filter the mixture to remove the precipitate.
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Concentrate the filtrate to dryness to yield monomethyl itaconate as a white solid.
Purification
The crude monomethyl itaconate can be purified by recrystallization or by washing with a suitable solvent to remove impurities. As described in the synthesis protocol, precipitation of byproducts from a dichloromethane solution followed by filtration is an effective purification step.
Analytical Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: The structure of monomethyl itaconate can be confirmed by 1H NMR spectroscopy. A typical spectrum in CDCl₃ shows characteristic peaks for the vinyl protons, the methylene protons, and the methyl ester protons.[6]
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Exemplary 1H NMR (400 MHz, CDCl₃) shifts: δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, =CH₂), 5.85 (s, 1H, =CH₂), 3.71 (s, 3H, OCH₃), 3.36 (s, 2H, CH₂).[6]
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2. Gas Chromatography-Mass Spectrometry (GC-MS):
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GC-MS can be used to assess the purity of monomethyl itaconate. A typical analysis would involve a non-polar or medium-polarity capillary column and electron ionization (EI) mass spectrometry. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
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LC-MS is a sensitive method for the quantification of monomethyl itaconate in biological matrices. A reversed-phase C18 column with a gradient elution using acidified water and an organic solvent (e.g., methanol or acetonitrile) is a common setup. Detection can be achieved using electrospray ionization (ESI) in negative ion mode, monitoring for the [M-H]⁻ ion.
Biological Significance and Signaling Pathways
While direct studies on monomethyl itaconate are emerging, its biological activity is largely inferred from the extensive research on its parent compound, itaconate. It is presumed that monomethyl itaconate, being more lipophilic, can more readily cross cell membranes and is then hydrolyzed intracellularly to itaconate, which then exerts its immunomodulatory effects. The key signaling pathways modulated by itaconate are detailed below.
Activation of the Nrf2 Antioxidant Response
Itaconate is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[7] Itaconate directly alkylates cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes.
Induction of the ATF3 Anti-inflammatory Pathway
Itaconate and its derivatives can induce the expression of Activating Transcription Factor 3 (ATF3), which in turn suppresses the expression of IκBζ, a key coactivator for a subset of pro-inflammatory genes, including IL-6.[8][9] This represents a distinct anti-inflammatory mechanism that is independent of Nrf2.
Inhibition of Succinate Dehydrogenase (SDH)
Itaconate is a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[10][11][12] By inhibiting SDH, itaconate leads to the accumulation of succinate, which can have both pro- and anti-inflammatory consequences depending on the cellular context. The inhibition of SDH also alters cellular metabolism and can reduce the production of reactive oxygen species (ROS).
Conclusion
Monomethyl itaconate is a valuable research tool for investigating the immunomodulatory roles of itaconate. Its chemical properties allow for easier handling and potential for improved cellular delivery compared to its parent dicarboxylic acid. The well-characterized signaling pathways of itaconate, including the activation of Nrf2, induction of ATF3, and inhibition of SDH, provide a strong framework for understanding the biological effects of monomethyl itaconate. Further research directly investigating the cellular uptake, hydrolysis, and specific signaling consequences of monomethyl itaconate will be crucial for its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endogenously produced itaconate negatively regulates innate-driven cytokine production and drives global ubiquitination in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Immunomodulatory Potential of the Metabolite Itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite itaconate in host immunoregulation and defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]
- 10. Itaconate: the poster child of metabolic reprogramming in macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
